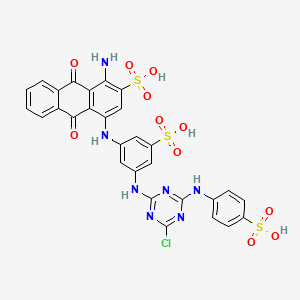
Reactive blue 2 trisodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of reactive blue 2 trisodium salt involves multiple steps. Initially, 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid is condensed with 2,5-diaminobenzenesulfonic acid. This intermediate product is then further condensed with 2,4,6-trichloro-1,3,5-triazine. Finally, the resulting compound is condensed with either 4-aminobenzenesulfonic acid or 3-aminobenzenesulfonic acid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced machinery and controlled environments helps in maintaining consistency and quality .
化学反応の分析
Types of Reactions
Reactive blue 2 trisodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also be reduced, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acid derivatives, while reduction can result in the formation of amine derivatives .
科学的研究の応用
作用機序
The mechanism of action of reactive blue 2 trisodium salt involves its interaction with nucleotide binding sites in proteins. The compound binds to these sites, inhibiting the activity of specific enzymes and receptors. This interaction is primarily mediated through hydrophobic interactions, hydrogen bonds, and ionic interactions with the sulfonate groups .
類似化合物との比較
Similar Compounds
- Cibacron blue F3GA
- Procion blue H-B
- Basilen blue E-3G
Comparison
Reactive blue 2 trisodium salt is unique due to its high affinity for nucleotide binding sites and its ability to be used in various applications, from scientific research to industrial dyeing processes. Compared to similar compounds, it offers better stability and a broader range of applications .
特性
分子式 |
C29H20ClN7O11S3 |
|---|---|
分子量 |
774.2 g/mol |
IUPAC名 |
1-amino-4-[3-[[4-chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]-5-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C29H20ClN7O11S3/c30-27-35-28(33-13-5-7-16(8-6-13)49(40,41)42)37-29(36-27)34-15-9-14(10-17(11-15)50(43,44)45)32-20-12-21(51(46,47)48)24(31)23-22(20)25(38)18-3-1-2-4-19(18)26(23)39/h1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37) |
InChIキー |
FKURWVUPYSZTIP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC(=C4)S(=O)(=O)O)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)O)Cl)S(=O)(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















